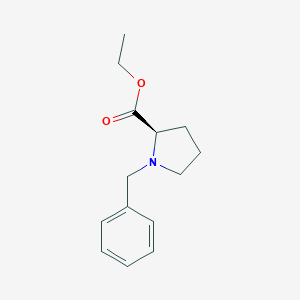

N-Benzyl-D-proline ethyl ester

Description

Properties

IUPAC Name |

ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASAKCDOWUBQX-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350813 | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172478-10-3 | |

| Record name | 1-(Phenylmethyl)-D-proline ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172478-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Benzyl-D-proline Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl-D-proline ethyl ester, a valuable chiral building block in organic synthesis and drug development. This document details experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow.

Compound Identification and Properties

This compound is a derivative of the naturally occurring amino acid D-proline. The introduction of a benzyl group on the nitrogen atom and an ethyl ester at the carboxylic acid moiety enhances its utility in various chemical transformations.

| Property | Value | Reference |

| IUPAC Name | ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| CAS Number | 172478-10-3 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-benzylation of D-proline, followed by the esterification of the resulting N-Benzyl-D-proline.

Step 1: Synthesis of N-Benzyl-D-proline

A common method for the N-alkylation of amino acids is reductive amination. However, a more direct approach involves the reaction of D-proline with a benzyl halide under basic conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of D-proline (1 equivalent) in a suitable solvent such as isopropanol, add a base like potassium hydroxide (3 equivalents).

-

Addition of Benzylating Agent: While stirring, add benzyl chloride or benzyl bromide (1.2-1.5 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 40°C) for several hours (e.g., 6-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, adjust the pH of the mixture to 4-5 using an acid (e.g., 6 M HCl). Extract the product with an organic solvent like chloroform. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield N-Benzyl-D-proline.

Step 2: Esterification of N-Benzyl-D-proline

The carboxylic acid of N-Benzyl-D-proline can be converted to its ethyl ester using standard esterification procedures. One effective method is the Fischer-Speier esterification.

Experimental Protocol:

-

Reaction Setup: Dissolve N-Benzyl-D-proline (1 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution. Alternatively, thionyl chloride can be used.

-

Reaction Conditions: Reflux the reaction mixture for several hours until the esterification is complete (monitored by TLC).

-

Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram:

Caption: Two-step synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectral data available, detailed shifts to be determined from spectrum. |

| ¹³C NMR | Spectral data available, detailed shifts to be determined from spectrum.[2] |

| IR Spectroscopy | Characteristic peaks for C=O (ester) and C-N bonds are expected. |

Note: Specific chemical shifts for ¹H and ¹³C NMR and peak positions for IR spectroscopy should be determined from the actual spectra of the synthesized compound and compared with literature values for confirmation.

Experimental Workflow and Logic

The synthesis strategy is based on a logical progression from readily available starting materials to the final product through well-established chemical transformations.

Logical Relationship Diagram:

Caption: Logical flow from starting materials to the final product.

Conclusion

This guide outlines a reliable and straightforward pathway for the synthesis of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this important chiral intermediate in their work. The successful synthesis and purification can be verified through standard analytical techniques, ensuring the high quality required for subsequent applications.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-D-proline Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzyl-D-proline ethyl ester, a key intermediate in synthetic organic chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

This compound is a chiral amino acid derivative frequently utilized as a building block in the synthesis of peptides and other complex organic molecules. Its physicochemical characteristics are crucial for its application in various chemical reactions and for the purification of its products.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound. For comparative purposes, data for the corresponding L-isomer, N-Benzyl-L-proline ethyl ester, are also included where available.

| Property | This compound | N-Benzyl-L-proline ethyl ester |

| Molecular Formula | C₁₄H₁₉NO₂[1] | C₁₄H₁₉NO₂[2] |

| Molecular Weight | 233.31 g/mol [1][3] | 233.31 g/mol [2] |

| Appearance | Liquid[2] | |

| Density | 1.046 g/mL at 25 °C | 1.048 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.511 | n20/D 1.511[2] |

| Optical Activity | [α]20/D −62°, neat[2] | |

| Vapor Pressure | 0.15 mmHg (100 °C)[2] | |

| Flash Point | >230 °F | 235.4 °F (113 °C) - closed cup |

| CAS Number | 172478-10-3[1][3] | 955-40-8[2] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its practical application. The following protocols are based on established chemical principles and adapted from procedures for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the N-benzylation of D-proline followed by the esterification of the resulting N-Benzyl-D-proline.

Step 1: N-benzylation of D-proline

This procedure is adapted from the synthesis of N-benzyl-L-proline.

-

Materials: D-proline, potassium hydroxide (KOH), isopropyl alcohol, benzyl chloride, hydrochloric acid (HCl), chloroform, acetone.

-

Procedure:

-

Dissolve D-proline and potassium hydroxide in isopropyl alcohol with stirring at 40°C until the solution is clear.

-

Add benzyl chloride to the solution and continue stirring at 40°C for 6-8 hours.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated aqueous hydrochloric acid to a pH of 5-6.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under vacuum.

-

Treat the residue with acetone to precipitate the crude N-Benzyl-D-proline, which is then filtered and washed with acetone to afford the white solid product.

-

Step 2: Fischer Esterification of N-Benzyl-D-proline

This protocol is a general method for the esterification of N-protected amino acids.

-

Materials: N-Benzyl-D-proline, ethanol (absolute), thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄), diethyl ether.

-

Procedure:

-

Suspend N-Benzyl-D-proline in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

The crude product can then be purified.

-

Purification Protocol

Purification of the crude this compound is typically achieved by column chromatography.

-

Materials: Crude this compound, silica gel, solvent system (e.g., ethyl acetate/hexanes).

-

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen solvent system.

-

Prepare a silica gel column packed with the appropriate solvent system.

-

Load the dissolved crude product onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Applications

Currently, there is limited direct evidence of the biological activity of this compound as a standalone molecule. Its primary and well-documented role is as a chiral building block in the synthesis of more complex, biologically active molecules, particularly peptides.

The incorporation of D-amino acids, such as D-proline, into peptides can significantly influence their properties. D-amino acids can increase the peptide's resistance to enzymatic degradation, thereby enhancing its in vivo stability and bioavailability. They can also induce specific conformational constraints that may lead to improved binding affinity and selectivity for biological targets.

Application in the Synthesis of Bioactive Peptides

A notable example of the application of a D-proline derivative is in the synthesis of wainunuamide, a cyclic octapeptide. The incorporation of a D-proline unit into the wainunuamide structure was investigated to potentially enhance its anticancer activity. This highlights the strategic use of this compound as a precursor for introducing D-proline into peptide chains to modulate their biological properties.

The following diagram illustrates the logical relationship of using this compound in the synthesis of a biologically active peptide.

Caption: Role of this compound in synthesizing bioactive peptides.

References

N-Benzyl-D-proline Ethyl Ester: A Technical Guide to its Mechanism of Action in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-D-proline ethyl ester is a chiral organocatalyst belonging to the widely utilized family of proline derivatives. These catalysts are instrumental in asymmetric synthesis, facilitating the formation of stereochemically defined molecules, which is of paramount importance in drug discovery and development. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in catalysis. It details the fundamental principles of enamine and iminium ion catalysis, discusses the specific roles of the N-benzyl and ethyl ester moieties in influencing catalytic activity and stereoselectivity, and provides representative experimental protocols. Quantitative data from closely related systems are presented to illustrate the catalyst's potential performance.

Introduction: The Role of Proline Derivatives in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. Among the diverse array of organocatalysts, the amino acid proline and its derivatives have proven to be exceptionally versatile and effective, particularly in asymmetric synthesis. Their ability to catalyze carbon-carbon and carbon-heteroatom bond formations with high enantioselectivity has made them indispensable tools for the synthesis of complex chiral molecules.

This compound is a modified proline catalyst where the secondary amine is protected with a benzyl group and the carboxylic acid is esterified. These modifications significantly impact the catalyst's solubility, steric environment, and electronic properties, thereby fine-tuning its reactivity and selectivity in various transformations.

Core Catalytic Mechanisms

This compound, like other proline derivatives, primarily operates through two key catalytic cycles: enamine catalysis and iminium ion catalysis . The secondary amine of the proline ring is the key functional group that initiates these cycles.

Enamine Catalysis

In enamine catalysis, the proline derivative reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. The chirality of the proline catalyst directs the approach of the electrophile, resulting in an enantioselective transformation.

The catalytic cycle for an aldol reaction, a classic example of enamine catalysis, is as follows:

-

Enamine Formation: The secondary amine of this compound reacts with a ketone (e.g., acetone) to form a chiral enamine intermediate. This reaction involves the formation of a carbinolamine, followed by dehydration.

-

Nucleophilic Attack: The enamine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde. The stereochemistry of this step is controlled by the chiral environment created by the catalyst. The bulky N-benzyl group plays a crucial role in shielding one face of the enamine, directing the aldehyde to the opposite face.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, completing the catalytic cycle.

Iminium Ion Catalysis

In iminium ion catalysis, the proline derivative reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack at the β-position.

The catalytic cycle for a Michael addition is a prime example of iminium ion catalysis:

-

Iminium Ion Formation: The secondary amine of this compound condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.

-

Nucleophilic Addition: A nucleophile adds to the β-carbon of the iminium ion. The stereochemistry of the addition is controlled by the catalyst, with the N-benzyl group sterically hindering one face of the molecule.

-

Hydrolysis: The resulting enamine is hydrolyzed to release the Michael adduct and regenerate the catalyst.

Influence of N-Benzyl and Ethyl Ester Groups

The structural modifications on the proline core in this compound are not merely for solubility enhancement; they play a critical role in defining the catalyst's performance.

-

N-Benzyl Group:

-

Steric Hindrance: The bulky benzyl group provides a well-defined chiral pocket around the catalytically active secondary amine. This steric bulk is crucial for facial discrimination, forcing the incoming substrate to approach from the less hindered side, thereby leading to high enantioselectivity.

-

Electronic Effects: The benzyl group is generally considered to be electron-donating through induction, which can influence the nucleophilicity of the nitrogen atom and the resulting enamine intermediate.

-

-

Ethyl Ester Group:

-

Solubility: The ester functionality improves the solubility of the catalyst in common organic solvents, allowing for homogeneous catalysis under a wider range of conditions compared to neat proline.

-

Electronic Effects: The electron-withdrawing nature of the ester group can influence the acidity of the α-proton in the enamine intermediate, potentially affecting its formation and reactivity.

-

Stereocontrol: While the primary stereocontrol is dictated by the chiral center of the proline ring and the N-substituent, the ester group can also contribute to the overall conformational rigidity of the transition state assembly through non-covalent interactions.

-

Quantitative Data

While comprehensive quantitative data for a wide range of reactions catalyzed specifically by this compound is not extensively consolidated in the literature, data from closely related systems provide valuable insights into its potential efficacy. The following table summarizes the results from a study on the direct N-alkylation of a proline pentyl ester with benzyl alcohol, a reaction that highlights the catalyst's ability to operate effectively with N-benzylated proline derivatives.

| Entry | Proline Ester | Alcohol | Product | Yield (%) | ee (%) |

| 1 | Proline pentyl ester | 4-methylbenzyl alcohol | N-(4-methylbenzyl)proline pentyl ester | 42 | 70 |

This data is from a study on the direct N-alkylation of α-amino acid esters and is presented here to illustrate the catalytic potential of N-benzylated proline esters.

Experimental Protocols

The following is a representative experimental protocol for a proline-catalyzed asymmetric aldol reaction. This protocol can be adapted for use with this compound and should be optimized for specific substrates and reaction conditions.

General Procedure for the Asymmetric Aldol Reaction of Acetone with an Aromatic Aldehyde

Materials:

-

This compound (catalyst)

-

Aromatic aldehyde (substrate)

-

Acetone (reactant and solvent)

-

Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2)

-

Saturated aqueous NH4Cl solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous Na2SO4 or MgSO4

-

Standard laboratory glassware, stirring and cooling equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 0.1 mmol, 10 mol%).

-

Add the anhydrous solvent (e.g., 2 mL) and stir until the catalyst is completely dissolved.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) to the solution.

-

Add acetone (5.0 mmol, 5.0 equiv) to the reaction mixture.

-

Stir the reaction for the required time (typically 12-48 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

This compound is a valuable organocatalyst for asymmetric synthesis, operating through well-established enamine and iminium ion catalytic cycles. The N-benzyl and ethyl ester groups play crucial roles in modulating the catalyst's steric and electronic properties, which are key to achieving high levels of stereoselectivity. While further research is needed to fully map the catalytic scope and performance of this specific derivative, the foundational principles of proline catalysis, coupled with data from analogous systems, strongly support its utility in the synthesis of complex chiral molecules. The provided mechanistic insights and experimental guidelines serve as a robust starting point for researchers and drug development professionals seeking to employ this compound in their synthetic endeavors.

N-Benzyl-D-proline Ethyl Ester: A Technical Guide for Researchers

CAS Number: 172478-10-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-D-proline ethyl ester, a chiral building block with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis and purification, and explores its role in asymmetric synthesis and as a potential therapeutic agent.

Chemical and Physical Properties

This compound, with the IUPAC name ethyl (2R)-1-benzylpyrrolidine-2-carboxylate, is a derivative of the amino acid D-proline.[1] The introduction of a benzyl group on the nitrogen atom and an ethyl ester at the carboxylic acid function makes it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or oil | [2] |

| Boiling Point | 308.9 °C at 760 mmHg | |

| Density | 1.046 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.511 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process: N-benzylation of D-proline followed by esterification. The following protocols are based on established methods for the synthesis of analogous compounds.[3]

Experimental Protocol: Synthesis of N-Benzyl-D-proline

This procedure outlines the N-benzylation of D-proline.

Materials:

-

D-proline

-

Potassium hydroxide (KOH)

-

Isopropyl alcohol (i-PrOH)

-

Benzyl chloride (BnCl) or Benzyl bromide (BnBr)

-

Hydrochloric acid (HCl), 6 M

-

Chloroform (CHCl₃)

-

Acetone

Procedure:

-

Dissolve D-proline and potassium hydroxide in isopropyl alcohol.

-

Stir the solution at 40°C until it becomes clear.

-

Add benzyl chloride or benzyl bromide to the solution and continue stirring at 40°C for 6-8 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture to a pH of 5-6 with 6 M hydrochloric acid.

-

Add chloroform and stir the mixture overnight.

-

Remove the resulting precipitate by filtration and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone to precipitate the crude N-Benzyl-D-proline.

-

Filter the crude product and wash it with acetone to yield the purified product.

Experimental Protocol: Ethyl Esterification of N-Benzyl-D-proline

This procedure describes the conversion of N-Benzyl-D-proline to its ethyl ester.

Materials:

-

N-Benzyl-D-proline

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or dry HCl gas

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend N-Benzyl-D-proline in absolute ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while stirring, or bubble dry HCl gas through the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, particularly in the areas of peptide synthesis and the development of chiral therapeutics.[4]

Chiral Auxiliary in Asymmetric Synthesis

The rigid pyrrolidine ring and the defined stereocenter of this compound make it an effective chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is fundamental to the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities.

References

An In-depth Technical Guide to Ethyl (2R)-1-benzylpyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-1-benzylpyrrolidine-2-carboxylate is a chiral heterocyclic compound with a pyrrolidine core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols associated with ethyl (2R)-1-benzylpyrrolidine-2-carboxylate and its analogs. The document focuses on its potential as a modulator of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). Detailed methodologies for synthesis and biological evaluation are presented, along with a summary of relevant quantitative data and visual representations of associated signaling pathways and experimental workflows.

Chemical Properties and Synthesis

Ethyl (2R)-1-benzylpyrrolidine-2-carboxylate possesses a stereogenic center at the 2-position of the pyrrolidine ring, making its enantioselective synthesis crucial for evaluating its specific biological functions. The benzyl group on the nitrogen atom and the ethyl ester at the carboxylate position offer sites for further chemical modification to explore structure-activity relationships (SAR).

Physicochemical Properties

| Property | Value |

| IUPAC Name | ethyl (2R)-1-benzylpyrrolidine-2-carboxylate |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 172478-10-3 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) |

Synthesis

The synthesis of ethyl (2R)-1-benzylpyrrolidine-2-carboxylate is typically achieved through the N-benzylation of the corresponding ethyl (2R)-pyrrolidine-2-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the pyrrolidine ring attacks the benzylic carbon of a benzyl halide.

Materials:

-

Ethyl (2R)-pyrrolidine-2-carboxylate hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

To a solution of ethyl (2R)-pyrrolidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free amine.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl (2R)-1-benzylpyrrolidine-2-carboxylate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in different chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Chiral HPLC (High-Performance Liquid Chromatography): To determine the enantiomeric purity of the final product.

Biological Activity and Potential Applications

The N-benzylpyrrolidine scaffold is a key pharmacophore in a variety of biologically active compounds, particularly those targeting the central nervous system. Derivatives of this scaffold have shown promise as inhibitors of enzymes implicated in the pathogenesis of Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a validated therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several N-benzylpyrrolidine derivatives have been evaluated for their ability to inhibit both AChE and the related enzyme, butyrylcholinesterase (BuChE).

Beta-Secretase 1 (BACE1) Inhibition

BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients. Inhibition of BACE1 is a major therapeutic target for disease-modifying therapies for Alzheimer's disease.

Representative Biological Data of N-Benzylpyrrolidine Analogs

Disclaimer: The following data is for structurally related N-benzylpyrrolidine derivatives and serves as a representation of the potential activity of this chemical class. Specific IC₅₀ values for ethyl (2R)-1-benzylpyrrolidine-2-carboxylate are not publicly available.

| Compound Class | Target | IC₅₀ (µM) |

| N-Benzylpyrrolidine-based inhibitors | Human AChE | 0.5 - 10 |

| N-Benzylpyrrolidine-based inhibitors | Human BuChE | 1 - 20 |

| N-Benzylpyrrolidine-based inhibitors | Human BACE1 | 0.1 - 5 |

Experimental Protocols for Biological Evaluation

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (ethyl (2R)-1-benzylpyrrolidine-2-carboxylate)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations in an appropriate solvent (e.g., DMSO), and then dilute in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution or positive control.

-

Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro BACE1 Inhibition Assay (FRET-based)

Principle:

This assay utilizes a synthetic peptide substrate containing a BACE1 cleavage site flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched due to Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme activity.

Materials:

-

Human recombinant BACE1 enzyme

-

FRET peptide substrate for BACE1

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compound (ethyl (2R)-1-benzylpyrrolidine-2-carboxylate)

-

Positive control (e.g., a known BACE1 inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations in an appropriate solvent (e.g., DMSO), and then dilute in assay buffer.

-

In a 96-well black plate, add the assay buffer and the test compound solution or positive control.

-

Add the BACE1 enzyme solution to each well and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the FRET peptide substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase Inhibition Pathway.

Signaling Pathway of BACE1 Inhibition

Caption: BACE1 Inhibition and Amyloid Cascade.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and Characterization Workflow.

Conclusion

Ethyl (2R)-1-benzylpyrrolidine-2-carboxylate represents a valuable chiral building block for the development of novel therapeutic agents. Its structural similarity to known inhibitors of key enzymes in neurodegenerative diseases, such as AChE and BACE1, makes it and its derivatives promising candidates for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize compounds based on this privileged scaffold. Future research should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship, followed by in-depth preclinical evaluation, including pharmacokinetic and toxicity studies, to assess their therapeutic potential.

The Role of the N-Benzyl Group in Proline Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-proline has emerged as a cornerstone organocatalyst in asymmetric synthesis, valued for its efficiency, low toxicity, and ready availability. Modification of the proline core, particularly at the secondary amine, is a key strategy for tuning its catalytic activity and stereoselectivity. This technical guide focuses on the role of the N-benzyl group in proline catalysis. While direct, comprehensive studies on N-benzyl-L-proline as a standalone catalyst are less prevalent in the literature compared to other derivatives like N-benzoyl-L-proline, this document synthesizes available data and theoretical principles to elucidate its function. The N-benzyl group, through its distinct steric and electronic properties, influences the catalytic environment, impacting reaction outcomes. This guide provides an in-depth analysis of these effects, detailed experimental protocols for the synthesis of N-benzyl-L-proline, and a case study of a highly effective catalyst incorporating the N-benzylproline scaffold.

Introduction: The Rationale for N-Substitution in Proline Catalysis

The catalytic prowess of L-proline stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid. The established mechanism for many proline-catalyzed reactions, such as the aldol and Mannich reactions, involves the formation of a nucleophilic enamine intermediate from the reaction of the proline amine with a carbonyl donor. The carboxylic acid group then acts as a Brønsted acid to activate the electrophile and participates in hydrogen bonding to stabilize the transition state, thereby controlling the stereochemical outcome.

Modification of the nitrogen atom with a substituent, such as a benzyl group (-CH₂Ph), directly alters the steric and electronic environment of the catalyst's active site. These modifications can lead to:

-

Enhanced Stereoselectivity: The bulk of the N-substituent can create a more defined chiral pocket, leading to improved facial discrimination of the reacting partners.

-

Modified Reactivity: The electronic nature of the substituent can influence the nucleophilicity of the enamine intermediate and the acidity of the carboxylic acid proton.

-

Improved Solubility: N-substitution can increase the catalyst's solubility in organic solvents, expanding the range of applicable reaction conditions.

The N-Benzyl Group: Steric and Electronic Profile

The N-benzyl group imparts a unique combination of steric and electronic properties to the proline catalyst that distinguishes it from other N-substituents.

-

Steric Effects: The benzyl group is a bulky, non-planar substituent. This steric hindrance is expected to play a significant role in the organization of the transition state. By occupying a specific quadrant of space around the proline ring, it can effectively block one face of the enamine intermediate, directing the approach of the electrophile and thereby enhancing enantioselectivity.

-

Electronic Effects: Unlike the electron-withdrawing N-benzoyl group (-C(O)Ph), the N-benzyl group is generally considered to be weakly electron-donating or electronically neutral in its effect on the proline nitrogen. This is due to the insulating effect of the methylene (-CH₂) spacer. Consequently, it is not expected to significantly decrease the nucleophilicity of the resulting enamine intermediate to the same extent as an acyl group.

Synthesis of N-Benzyl-L-proline: Experimental Protocols

The synthesis of N-benzyl-L-proline is typically achieved through the N-alkylation of L-proline with a benzyl halide. Below are two representative experimental protocols.

Protocol 1: Synthesis using Benzyl Chloride

This method utilizes benzyl chloride and a strong base in an alcoholic solvent.

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Isopropanol

-

Benzyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Acetone

Procedure:

-

Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol and stir at 40 °C until the solution is clear.[1]

-

Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40 °C for 6 hours.[1]

-

After the reaction is complete, cool the mixture and neutralize to pH 5-6 with concentrated aqueous HCl.[1]

-

Add chloroform and stir the mixture overnight.[1]

-

Filter to remove the resulting precipitate, washing the precipitate with chloroform.[1]

-

Combine the organic phases and evaporate the solvent under reduced pressure.[1]

-

Treat the residue with acetone to precipitate the crude product.[1]

-

Filter the solid, wash with acetone, to afford (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.[1]

Protocol 2: General Synthesis using Substituted Benzyl Derivatives

This general procedure can be adapted for various substituted benzyl groups.

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Isopropanol

-

4-Substituted benzyl derivative (e.g., benzyl bromide)

-

6 M Hydrochloric acid (HCl)

-

Chloroform

-

Acetone

Procedure:

-

To a solution of L-proline (1.0 eq.) and KOH (3.0 eq.) in isopropanol (50 mL for 17 mmol of proline), add the 4-substituted benzyl derivative (1.2 eq.) at 40 °C.[1]

-

Stir the mixture for 8 hours at 40 °C, then cool to room temperature.[1]

-

Adjust the pH of the mixture to 4-5 by adding 6 M HCl.[1]

-

Add chloroform and stir the mixture for 12 hours.[1]

-

Filter the mixture and evaporate the solvent in vacuo.[1]

-

Purify the residue by recrystallization from acetone at 0 °C to yield the product.[1]

Quantitative Data Summary

Due to the limited availability of specific catalytic data for N-benzyl-L-proline in the scientific literature, a comprehensive table of its performance in various asymmetric reactions cannot be provided at this time. However, the synthesis of the catalyst itself is well-documented.

| Parameter | Protocol 1 (Benzyl Chloride)[1] | Protocol 2 (Benzyl Bromide)[1] |

| Base | Potassium Hydroxide (4 eq.) | Potassium Hydroxide (3 eq.) |

| Solvent | Isopropanol | Isopropanol |

| Reaction Temperature | 40 °C | 40 °C |

| Reaction Time | 6 hours | 8 hours |

| Reported Yield | ~60% | ~90% |

Catalytic Applications and Mechanistic Insights

While data on simple N-benzyl-L-proline is scarce, the utility of the N-benzylproline motif is demonstrated in more complex catalyst systems.

Case Study: Protonated N'-benzyl-N'-prolyl Proline Hydrazide

A highly effective catalyst for the direct asymmetric aldol reaction of aromatic aldehydes with ketones has been developed, which incorporates an N-benzyl-proline unit: protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide.[2][3][4] This catalyst has been reported to provide high enantioselectivity, underscoring the productive role a benzyl group can play in creating a selective chiral environment.[2][3][4] The benzyl group likely contributes to a rigid and well-defined transition state, leading to excellent stereocontrol.

Proposed Catalytic Cycle and Role of the N-Benzyl Group

The catalytic cycle for an N-benzyl-L-proline catalyzed reaction is expected to follow the general enamine mechanism. The N-benzyl group's primary role would be to influence the stereochemistry of the C-C bond-forming step.

Figure 1. Proposed catalytic cycle for an N-benzyl-L-proline catalyzed aldol reaction.

In the stereodetermining transition state, the bulky N-benzyl group is hypothesized to block one face of the enamine, forcing the aldehyde to approach from the less hindered face. This steric control is crucial for achieving high enantioselectivity.

Experimental Workflow for Asymmetric Catalysis

The following diagram outlines a general workflow for conducting an asymmetric reaction using an N-substituted proline catalyst, which can be adapted for N-benzyl-L-proline.

Figure 2. General experimental workflow for N-substituted proline catalysis.

Conclusion and Future Outlook

The N-benzyl group serves as a valuable substituent for modifying the properties of L-proline as an organocatalyst. Its primary role is likely centered on providing steric bulk to create a highly organized and stereochemically defined transition state, thereby enhancing enantioselectivity in asymmetric transformations. Unlike acyl groups, its electronic effect is minimal, preserving the inherent nucleophilicity of the enamine intermediate.

While the successful application of the N-benzylproline moiety in advanced catalyst systems is a strong indicator of its potential, there is a clear need for more systematic studies on N-benzyl-L-proline as a standalone catalyst. Such research would provide valuable quantitative data to benchmark its performance against other N-substituted prolines and further refine catalyst design for a broad range of asymmetric reactions crucial to the pharmaceutical and chemical industries.

References

The Stereochemical Landscape of N-Benzyl-D-proline Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-D-proline ethyl ester, a derivative of the naturally occurring amino acid D-proline, is a chiral building block of significant interest in synthetic and medicinal chemistry. Its rigid pyrrolidine ring and the stereogenic center at the alpha-carbon make it a valuable tool for introducing chirality and controlling the stereochemical outcome of chemical reactions. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including its synthesis, chiroptical properties, and its application as a chiral auxiliary in stereoselective transformations.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the stereochemistry of this compound begins with its fundamental physicochemical and spectroscopic properties. These data are crucial for its identification, characterization, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 233.31 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | --INVALID-LINK--[1] |

| CAS Number | 172478-10-3 | --INVALID-LINK--[1] |

| Appearance | Not explicitly stated, likely a liquid or oil | Inferred from L-enantiomer |

| Density | 1.046 g/mL at 25 °C (lit.) | --INVALID-LINK--[2] |

| Boiling Point | 308.9 °C at 760 mmHg | --INVALID-LINK--[2] |

| Refractive Index | n20/D 1.511 (lit.) | --INVALID-LINK--[2] |

| Specific Rotation ([α]²⁰/D) | Value not found for D-enantiomer. For N-Benzyl-L-proline ethyl ester: -62° (neat) | --INVALID-LINK--[3] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Spectroscopic data for this compound are available through databases such as PubChem.[1] These spectra are critical for confirming the structure and purity of the compound.

Synthesis of this compound

The synthesis of this compound typically involves two key steps: N-benzylation of D-proline followed by esterification of the carboxylic acid. The following protocols are based on established methods for the synthesis of related proline derivatives.

Experimental Protocol 1: N-Benzylation of D-proline

This procedure is adapted from the synthesis of N-Benzyl-L-proline.

Materials:

-

D-proline

-

Potassium hydroxide (KOH)

-

Benzyl chloride

-

Isopropanol

-

Hydrochloric acid (HCl)

-

Chloroform

-

Acetone

Procedure:

-

Dissolve D-proline and potassium hydroxide in isopropanol.

-

Stir the solution at 40 °C until it becomes clear.

-

Add benzyl chloride to the solution and continue stirring at 40 °C for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture to pH 5-6 with concentrated hydrochloric acid.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under vacuum.

-

Treat the residue with acetone to precipitate the crude N-Benzyl-D-proline.

-

Filter the product, wash with acetone, and dry to obtain the white solid product.

Experimental Protocol 2: Esterification of N-Benzyl-D-proline

This is a general procedure for the esterification of an amino acid.

Materials:

-

N-Benzyl-D-proline

-

Ethanol

-

Thionyl chloride or a suitable acid catalyst (e.g., sulfuric acid)

-

Anhydrous diethyl ether

Procedure:

-

Suspend N-Benzyl-D-proline in an excess of absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography if necessary.

Stereochemistry and Role as a Chiral Auxiliary

The core of this compound's utility lies in its defined stereochemistry. The (R)-configuration at the C2 position of the pyrrolidine ring provides a chiral environment that can influence the stereochemical outcome of reactions when the molecule is employed as a chiral auxiliary.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a chemical transformation to occur with a specific stereoselectivity. After the desired stereocenter is created, the auxiliary is removed.

The rigid, bicyclic-like structure formed by the chelation of the proline nitrogen and the carbonyl oxygen to a metal center in certain reactions restricts the conformational freedom of the molecule. This, in conjunction with the steric bulk of the N-benzyl group, effectively blocks one face of the molecule, directing the approach of an incoming electrophile to the less hindered face. This principle is central to its application in diastereoselective reactions.

Diastereoselective Alkylation

One of the key applications of proline derivatives as chiral auxiliaries is in the diastereoselective alkylation of enolates. While specific examples detailing the use of this compound are not prevalent in the searched literature, the general mechanism can be illustrated. The enolate generated from a derivative of this compound would be expected to adopt a conformation where the N-benzyl group shields one face, leading to a preferential attack of an electrophile from the opposite face.

The diastereoselectivity of such alkylation reactions is influenced by several factors, including the nature of the N-protecting group, the ester group, the electrophile, and the reaction conditions. For instance, studies on related N-acyl-proline derivatives have shown that the stereochemical outcome (retention or inversion of configuration) can be dependent on the type of alkylating agent used (e.g., allylic vs. benzylic halides).[4]

The following diagram illustrates the general workflow for a chiral auxiliary-mediated diastereoselective alkylation.

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Signaling Pathways and Logical Relationships

The stereochemical control exerted by this compound can be visualized as a logical pathway where the inherent chirality of the auxiliary dictates the stereochemical fate of the reaction.

Caption: Logical pathway of stereochemical induction.

Conclusion

This compound is a valuable chiral molecule with well-defined stereochemistry. Its synthesis is achievable through established chemical transformations. The primary significance of this compound lies in its potential as a chiral auxiliary to control the stereochemistry of new chiral centers in asymmetric synthesis. The rigid pyrrolidine ring and the bulky N-benzyl group create a chiral environment that can effectively direct the course of stereoselective reactions, making it a useful tool for researchers and scientists in the field of drug discovery and development. Further research into specific applications of this compound as a chiral auxiliary is warranted to fully exploit its synthetic potential.

References

Navigating the Solubility Landscape of N-Benzyl-D-proline Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-D-proline ethyl ester is a proline derivative with significant potential in synthetic organic chemistry and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing suitable formulations. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this guide empowers researchers to generate this critical information in-house.

Introduction

This compound, a derivative of the amino acid D-proline, serves as a versatile building block in the synthesis of complex molecules, including peptidomimetics and chiral ligands. Its physicochemical properties, particularly its solubility, directly influence its utility in various applications. The selection of an appropriate solvent is a critical parameter that can dictate reaction kinetics, yield, and purity of the final product. Furthermore, in the context of drug development, solubility is a key determinant of a compound's bioavailability and developability.

A comprehensive literature review reveals a significant gap in the availability of quantitative solubility data for this compound across a range of common organic solvents. While qualitative statements suggest general solubility in polar organic solvents, precise numerical data is not readily accessible. This guide provides a robust experimental framework to address this knowledge gap.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | Gravimetric/HPLC | |||

| Ethanol | Gravimetric/HPLC | |||

| Isopropanol | Gravimetric/HPLC | |||

| Acetonitrile | Gravimetric/HPLC | |||

| Ethyl Acetate | Gravimetric/HPLC | |||

| Dichloromethane | Gravimetric/HPLC | |||

| Toluene | Gravimetric/HPLC | |||

| Acetone | Gravimetric/HPLC | |||

| Tetrahydrofuran | Gravimetric/HPLC | |||

| N,N-Dimethylformamide | Gravimetric/HPLC |

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

The following protocol details a reliable and widely adopted method for determining the equilibrium solubility of a solid compound in a solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the diagram below.

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved solid particles.

-

Concentration Analysis:

-

Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again. The mass of the dissolved solid can be determined by the difference in weight.

-

HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the precise concentration of this compound.

-

-

Data Calculation and Reporting:

-

Solubility ( g/100 mL):

-

Gravimetric: (mass of dissolved solid / volume of solvent) * 100

-

HPLC: (concentration from HPLC * dilution factor * volume of solution) / 100

-

-

Molar Solubility (mol/L):

-

(Solubility in g/L) / (Molar mass of this compound)

-

-

Logical Relationship for Experimental Success

The successful determination of solubility hinges on a series of interdependent experimental factors. The following diagram illustrates the logical flow and critical considerations for obtaining accurate and reproducible results.

Figure 2: Key factors for accurate solubility measurement.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides the necessary tools for researchers to generate this vital data. The detailed experimental protocol for the isothermal equilibrium method, coupled with the provided frameworks for data presentation and logical workflow, will enable the scientific community to build a robust understanding of this compound's solubility profile. Accurate solubility data is indispensable for the efficient and effective application of this compound in both academic research and industrial drug development.

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using N-Benzyl-D-proline Ethyl Ester as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzyl-D-proline ethyl ester as a versatile chiral auxiliary in asymmetric synthesis. This guide includes detailed protocols for the attachment of the auxiliary, diastereoselective transformations, and subsequent cleavage to yield enantiomerically enriched products.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This compound, derived from the naturally abundant amino acid D-proline, offers a robust and effective scaffold for inducing chirality in a variety of chemical transformations. Its rigid pyrrolidine ring and the stereodirecting influence of the benzyl group provide a well-defined chiral environment, leading to high levels of diastereoselectivity in reactions such as alkylations, aldol additions, and cycloadditions. The ester functionality provides a convenient handle for subsequent removal of the auxiliary, often with high recovery rates, making it a cost-effective choice in multi-step syntheses.

Core Principles

The fundamental principle behind using this compound as a chiral auxiliary involves three key stages:

-

Attachment: The chiral auxiliary is covalently attached to a prochiral substrate, typically through the formation of an amide bond between the proline nitrogen and a carboxylic acid derivative of the substrate.

-

Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction where the auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.

Application 1: Diastereoselective Alkylation of N-Acyl Proline Esters

Table 1: Diastereoselective Alkylation of Methyl (2S, 4R)-1-benzoyl-4-(tert-butyldiphenylsilyloxy)pyrrolidine-2-carboxylate[1]

| Entry | Alkylating Agent (R-X) | Product Configuration at C2 | Diastereomeric Ratio (2S:2R) | Yield (%) |

| 1 | Benzyl Bromide | 2R | 6:94 | 85 |

| 2 | Allyl Bromide | 2R | 15:85 | 78 |

| 3 | Methyl Iodide | 2S | 80:20 | - |

Note: This data is for a related N-benzoyl proline derivative and serves to illustrate the potential diastereoselectivity.

Experimental Protocol: General Procedure for Diastereoselective Alkylation

This protocol is a general guideline based on procedures for similar N-acyl proline derivatives and should be optimized for specific substrates and electrophiles.

Step 1: N-Acylation of this compound

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-acyl-N-Benzyl-D-proline ethyl ester by flash column chromatography.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-acylated proline derivative (1.0 eq.) in anhydrous THF, add lithium diisopropylamide (LDA) (1.1 eq.) at -78 °C under an inert atmosphere.

-

Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add the alkylating agent (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography.

Application 2: Asymmetric [3+2] Cycloaddition Reactions

N-Acryloyl derivatives of proline esters have been successfully employed as chiral dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides to generate highly substituted chiral pyrrolidines.[1] The proline auxiliary effectively controls the facial selectivity of the cycloaddition.

Experimental Protocol: Diastereoselective [3+2] Cycloaddition[2]

Step 1: Synthesis of N-Acryloyl-(S)-proline benzyl ester

This step would be analogous to the N-acylation described in the alkylation protocol, using acryloyl chloride.

Step 2: [3+2] Cycloaddition

-

A solution of the N-benzylidene α-amino acid ester (1.0 eq.) and the N-acryloyl-(S)-proline benzyl ester (1.2 eq.) in anhydrous THF is prepared.

-

To this solution at low temperature (e.g., -78 °C), a solution of LiBr and DBU in THF is added to generate the azomethine ylide in situ.

-

The reaction mixture is stirred at low temperature for several hours until the reaction is complete as monitored by TLC.

-

The reaction is quenched and worked up as described in the alkylation protocol.

-

The diastereomeric products are typically separable by column chromatography.

Cleavage of the Chiral Auxiliary

The final step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid

This method is analogous to the cleavage of Evans auxiliaries.

-

Dissolve the N-acylated product (1.0 eq.) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer with HCl and extract the desired carboxylic acid with an organic solvent.

Protocol 2: Reductive Cleavage to the Alcohol[1]

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous diethyl ether or THF at 0 °C, add a solution of the N-acylated proline derivative (1.0 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it with the reaction solvent.

-

The filtrate contains the desired chiral alcohol and the recovered auxiliary, which can be separated by chromatography.

Visualizing the Workflow

Diagram 1: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: General workflow for asymmetric synthesis.

Diagram 2: Mechanism of Stereocontrol in Alkylation

Caption: Stereocontrol in enolate alkylation.

References

Application Notes and Protocols: N-Benzyl-D-proline Ethyl Ester in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-D-proline ethyl ester is a derivative of the amino acid D-proline, featuring a benzyl group protecting the secondary amine and an ethyl ester protecting the carboxylic acid. While cataloged for use in solution-phase peptide synthesis, its application in this area is highly specialized and not as common as standard protected amino acids used in solid-phase peptide synthesis (SPPS).[1][2][3] The bulky N-benzyl group can sterically hinder the coupling reaction, and N-alkylated amino acids are known to slow the rate of peptide bond formation.[4][5]

Beyond its potential role in peptide chains, this compound and its parent structures are more widely recognized for their applications as chiral auxiliaries and in organocatalysis.[6][7][8] As a chiral auxiliary, the rigid proline ring and its defined stereocenter are used to control the stereochemical outcome of reactions such as alkylations and Diels-Alder cycloadditions.[6][8][9]

These notes provide an overview of its potential use in solution-phase peptide synthesis and its established role as a chiral auxiliary.

Physicochemical Properties

A summary of the key physical and chemical properties of N-Benzyl-L-proline ethyl ester (the more commonly documented enantiomer) is provided below. The properties of the D-enantiomer are expected to be identical, with the exception of the sign of optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₂ | [1][2] |

| Molecular Weight | 233.31 g/mol | [1][2] |

| Appearance | Liquid | [1][2] |

| Density | 1.048 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.511 | [1][2][3] |

| Optical Activity ([α]20/D) | -62° (neat, for L-enantiomer) | [1][2][3] |

| Storage Temperature | 2-8°C | [1][3] |

Application in Solution-Phase Peptide Synthesis (Hypothetical Protocol)

While specific protocols for this compound are not prevalent in the literature, a general procedure for its use in a dipeptide synthesis can be conceptualized. This process would involve two main stages:

-

Deprotection: Selective removal of the ethyl ester to free the carboxyl group for coupling.

-

Coupling: Reaction of the deprotected N-benzyl-D-proline with another amino acid ester.

This approach is distinct from modern solid-phase methods and is generally reserved for the synthesis of short peptide fragments.

Experimental Protocol: Synthesis of N-Benzyl-D-Pro-L-Phe-OMe

This protocol outlines the hypothetical synthesis of a dipeptide.

Part 1: Saponification of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.1 eq) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Acidification: Once the starting material is consumed, carefully add 1N HCl to neutralize the base and acidify the solution to a pH of ~3-4.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Benzyl-D-proline.

Part 2: Peptide Coupling

-

Activation: Dissolve N-Benzyl-D-proline (from Part 1, 1.0 eq) and L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Coupling Reagents: Add a coupling agent such as EDC (1.1 eq) and an additive like HOBt (1.1 eq).

-

Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting dipeptide ester by column chromatography.

Workflow Diagram: Dipeptide Synthesis